(E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide is a synthetic organic compound that features a pyrazole ring substituted with a benzyl group and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrazole with phenylethenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the phenylethenesulfonamide moiety.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Meso-tetrakis-(1-benzylpyrazol-4-yl)porphyrin: A compound with a similar pyrazole structure but incorporated into a porphyrin ring.
Pyrazolo[3,4-c]pyridine compounds: Compounds with a pyrazole ring fused to a pyridine ring, showing different chemical and biological properties.
Uniqueness
(E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide is unique due to its specific combination of a benzyl-substituted pyrazole ring and a phenylethenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(1-benzylpyrazol-4-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,12-11-16-7-3-1-4-8-16)20-18-13-19-21(15-18)14-17-9-5-2-6-10-17/h1-13,15,20H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQCGBYRWWOGCG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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